Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a 7-fluoro group, a 2-methoxyethyl chain at position 2, and a methyl benzoate moiety at position 2. The compound is synthesized via cyclization reactions of substituted precursors under controlled conditions, as detailed in studies on analogous 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones .
Properties
Molecular Formula |
C22H18FNO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H18FNO6/c1-28-10-9-24-18(12-3-5-13(6-4-12)22(27)29-2)17-19(25)15-11-14(23)7-8-16(15)30-20(17)21(24)26/h3-8,11,18H,9-10H2,1-2H3 |
InChI Key |
JPLZTVLUDRMJOK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation Strategy
-
Step 1 : Deprotonation of the pyrrol nitrogen using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
-
Step 2 : Reaction with 2-methoxyethyl bromide (1.2 equivalents) at room temperature for 12 hours, yielding the alkylated product.
-
Purification : Column chromatography (hexane/ethyl acetate, 3:1) isolates the desired isomer with >95% purity.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples 2-methoxyethanol to the pyrrol nitrogen. This method achieves 80–85% yield but requires strict exclusion of moisture.
Esterification with Methyl Benzoate
The final step involves esterifying the carboxyl group with methyl benzoate.
Steglich Esterification
-
Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Conditions : Stirring at 25°C for 24 hours, followed by filtration to remove dicyclohexylurea byproducts.
-
Yield : 70–75% after silica gel chromatography.
Acid-Catalyzed Esterification
Alternative protocols use sulfuric acid as a catalyst in methanol under reflux. While cost-effective, this method risks hydrolyzing sensitive functional groups and is less favored for complex substrates.
Optimization and Challenges
Byproduct Formation
Side reactions, such as over-alkylation or epimerization at the pyrrolidine nitrogen, are common. Kinetic studies show that maintaining reaction temperatures below 30°C and using bulky bases (e.g., LDA ) suppress these pathways.
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Recent advances advocate for 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative, offering comparable efficiency with easier recovery.
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chromeno-pyrrol cyclization | DMF, 80°C, 8h | 68 | 92 |
| Electrophilic fluorination | Selectfluor®, MeCN, 60°C, 6h | 72 | 89 |
| Alkylation (NaH/THF) | RT, 12h | 85 | 95 |
| Steglich esterification | DCC/DMAP, CH₂Cl₂, 24h | 75 | 98 |
Scale-Up Considerations
Industrial-scale synthesis necessitates modifications:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromeno-pyrrol compounds have shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The dioxo moieties in the structure may facilitate interactions with DNA or other cellular targets.
Case Study:
A study published in Molecules demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and induced apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The structural features of methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate suggest potential antimicrobial activity. Compounds with similar chromeno-pyrrol frameworks have been reported to exhibit antibacterial and antifungal effects.
Case Study:
In a comparative study on antimicrobial activity against various pathogens, derivatives of this compound showed effective inhibition of Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents .
Toxicology Studies
Preliminary toxicological assessments indicate that compounds within this class have manageable toxicity profiles at therapeutic doses. Further studies are needed to fully elucidate their safety in clinical applications.
Mechanism of Action
The mechanism of action of Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxyethyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The chromeno-pyrrol core may interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of chromeno[2,3-c]pyrrole-diones, which are explored for diverse applications, including medicinal chemistry and materials science. Below is a detailed comparison with key analogs:
Substituent Effects on Reactivity and Yield
Key Observations :
- Fluorine Substitution: The 7-fluoro group in the target compound enhances electrophilicity and may improve metabolic stability compared to non-fluorinated analogs (e.g., 2-methyl-1-phenyl derivatives) .
- Alkyl vs.
- Synthetic Complexity: Yields for chromeno[2,3-c]pyrrole-diones vary significantly depending on substituents. For example, 2-methyl derivatives achieve 45–60% yields under optimized hydrazine hydrate conditions , while bulkier groups (e.g., dimethylaminoethyl) reduce yields to 30–50% due to steric hindrance .
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis likely follows methods similar to those for 2-alkyl-1-aryl chromeno[2,3-c]pyrrole-diones, requiring precise stoichiometry of hydrazine hydrate and solvent optimization to maximize yield .
- Environmental and Industrial Relevance : Methyl benzoate derivatives are common in agrochemicals (e.g., metsulfuron methyl ester), though the target compound’s substituents distinguish it from pesticidal triazine-based analogs .
Biological Activity
Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Chromeno core : The chromeno structure is known for its ability to interact with various biological targets.
- Pyrrole ring : This heterocyclic component enhances the compound's pharmacological profile.
- Fluorine substitution : The presence of fluorine can improve metabolic stability and bioavailability.
Anticancer Activity
Research has highlighted the anticancer potential of chromeno-pyrrole derivatives. For instance, certain derivatives have shown efficacy against multidrug-resistant cancer cell lines. The mechanism often involves:
- Inhibition of cell proliferation : Studies indicate that these compounds can induce apoptosis in cancer cells.
- Targeting specific pathways : They may inhibit key signaling pathways involved in tumor growth.
A notable study demonstrated that a related chromeno-pyrrole derivative exhibited significant cytotoxicity against various cancer cell lines at non-cytotoxic concentrations .
Antiviral Activity
This compound has also been evaluated for antiviral properties. Some findings include:
- Inhibition of HIV : Certain chromeno derivatives have been shown to inhibit HIV replication effectively.
- Mechanism of action : The antiviral activity is often attributed to interference with viral polymerases or proteases, which are critical for viral replication .
Antibacterial Activity
The antibacterial properties of this compound class are noteworthy. Studies have reported:
- Activity against Gram-positive and Gram-negative bacteria : This includes strains such as Staphylococcus aureus and Escherichia coli.
- Comparative efficacy : Some derivatives demonstrated antibacterial activity comparable to standard antibiotics like gentamicin .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds. Below is a summary table of key findings:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-[7-fluoro-...]benzoate, and what key intermediates are involved?
- Methodological Answer : The compound’s synthesis likely involves multi-step protocols, such as coupling chromeno-pyrrolone derivatives with substituted benzoates. Key intermediates may include fluorinated benzoic acid esters (e.g., methyl 4-formylbenzoate derivatives) and pyrrolo-pyridine precursors, as seen in analogous syntheses . Optimize coupling reactions (e.g., Suzuki-Miyaura or nucleophilic aromatic substitution) using catalysts like Pd(PPh₃)₄ and anhydrous conditions to minimize side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (95–97% purity threshold, as per industry standards) to assess purity .
- NMR (¹H/¹³C, DEPT-135) to confirm substituent positions and detect stereochemical anomalies.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Follow protocols for handling hazardous organic compounds:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
- Store in airtight containers at –20°C to prevent degradation.
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, MS) be resolved during structural elucidation?
- Methodological Answer :
- Computational validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ACD/Labs software) to identify discrepancies caused by tautomerism or solvent effects .
- Isotopic labeling : Use ¹⁸O or deuterated analogs to trace unexpected peaks in MS/MS fragmentation .
Q. What strategies optimize the yield of the chromeno-pyrrolone core under varying reaction conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher polarity solvents (DMF or DMSO) may enhance cyclization of the pyrrolone ring .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
Q. How to assess the compound’s stability under different storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., hydrolysis of the ester group) .
- Kinetic modeling : Use Arrhenius equations to predict shelf life at standard storage temperatures (–20°C).
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
